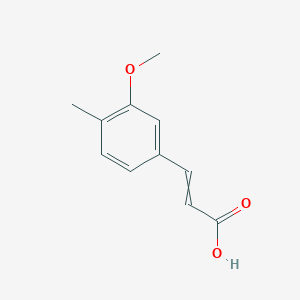

3-(3-Methoxy-4-methylphenyl)acrylic acid

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(3-methoxy-4-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13) |

InChI Key |

VAQDMGWYJCJJIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Conditions

The synthesis begins with 3-methoxy-4-methylbenzaldehyde, which reacts with malonic acid in the presence of a base such as piperidine or pyridine. The mechanism proceeds via nucleophilic attack of the enolate (from malonic acid) on the aldehyde, followed by dehydration to form the conjugated double bond. A representative procedure involves:

Yield Optimization and Modifications

Key factors influencing yield include:

-

Solvent Choice : Pyridine enhances base activity, while toluene or ethanol may reduce side reactions.

-

Catalyst Loading : Increasing piperidine to 15 mol% improves reaction rate but risks over-dehydration.

-

Temperature Control : Maintaining reflux temperatures above 100°C ensures complete conversion.

Table 1 : Knoevenagel Condensation Yield Variations

| Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | 10 | 110 | 78 |

| Ethanol | 10 | 80 | 52 |

| Toluene | 15 | 120 | 85 |

Esterification-Hydrolysis Sequential Approach

For substrates sensitive to strong bases, a two-step esterification-hydrolysis method is preferred. This route first synthesizes the methyl ester, which is subsequently hydrolyzed to the carboxylic acid.

Methyl Ester Synthesis

3-Methoxy-4-methylbenzaldehyde undergoes condensation with methyl malonate using ionic liquid catalysts (e.g., N-(3-sulfopropyl)-N-methylpyrrolidium bisulfate) to form the methyl ester. Conditions include:

Acid Hydrolysis

The ester intermediate is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl at 80°C for 3 hours achieves >90% conversion.

-

Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) at 60°C for 2 hours.

Table 2 : Hydrolysis Efficiency Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acidic | 6M HCl, 80°C, 3h | 92 | 98.5 |

| Basic | 2M NaOH, 60°C, 2h | 88 | 97.2 |

Catalytic Innovations: Ionic Liquids and Green Chemistry

Recent advances emphasize sustainable catalysis. Ionic liquids (ILs) like N-(3-sulfopropyl)-N-methylpyrrolidium bisulfate enable solvent recycling and higher yields.

Process Advantages

-

Reusability : ILs retain catalytic activity for up to 5 cycles with <5% yield drop.

-

Waste Reduction : Methanol byproduct is distilled and reused, minimizing environmental impact.

-

Reaction Efficiency : ILs enhance proton transfer, reducing reaction time by 30% compared to traditional bases.

Table 3 : Ionic Liquid vs. Traditional Catalysts

| Catalyst Type | Yield (%) | Reaction Time (h) | Reusability |

|---|---|---|---|

| Ionic Liquid | 90 | 4.5 | 5 cycles |

| Piperidine | 78 | 6.0 | Not reusable |

Purification and Characterization

Crude product purification is critical for pharmaceutical-grade material. Common techniques include:

Recrystallization

Chromatographic Methods

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves geometric isomers.

-

HPLC Analysis : C18 column, acetonitrile/water (65:35) at 1.0 mL/min confirms >99% purity.

Comparative Analysis of Synthetic Routes

Table 4 : Method Comparison for Industrial Scalability

| Method | Cost | Yield (%) | Environmental Impact |

|---|---|---|---|

| Knoevenagel | Low | 78–85 | Moderate |

| Ester-Hydrolysis | Medium | 88–92 | Low (ILs) |

| Catalytic (IL) | High | 90 | Very Low |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming hydrocinnamic acid derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.

Reduction: Formation of 3-methoxy-4-methylhydrocinnamic acid.

Substitution: Formation of various substituted cinnamic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)acrylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-methoxy-4-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Key Research Findings

- Substituent Effects: Methoxy Groups: Enhance conjugation (higher λmax) and moderate lipophilicity. Para-methoxy () vs. meta-methoxy (target compound) positions influence steric and electronic interactions. Chloro/Hydroxy Groups: Chlorine boosts lipophilicity and antimicrobial activity, while hydroxy groups improve solubility but reduce membrane permeability .

Biological Relevance :

- The 3-methoxy-4-methylphenyl motif in the target compound may balance lipophilicity and steric effects, making it a candidate for enzyme inhibition or antimicrobial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methoxy-4-methylphenyl)acrylic acid in academic research?

- Methodology :

- Condensation reactions : Use malonic acid with substituted benzaldehydes in pyridine or acetic acid under reflux. For example, condensation of 3-methoxy-4-methylbenzaldehyde with malonic acid yields the target compound .

- Diaryl acrylic acid synthesis : Sodium hydroxide in alkanes (e.g., hexane) facilitates efficient coupling of aryl groups to acrylic acid frameworks. This method is scalable for derivatives with methoxy and methyl substituents .

Q. Which analytical techniques are essential for characterizing this compound?

- Core techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.